molecular formula C11H16N2O3S B7852257 Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate

Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate

Cat. No.: B7852257
M. Wt: 256.32 g/mol
InChI Key: BAVRHJHBTKEJJZ-UHFFFAOYSA-N
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Description

Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl bromoacetate with 2-amino-5-ethylthiazole in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino and ethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

ethyl 2-(2-acetamido-5-ethyl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-9-8(6-10(15)16-5-2)13-11(17-9)12-7(3)14/h4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVRHJHBTKEJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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